molecular formula C14H21N3O2 B2491687 2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide CAS No. 2380008-70-6

2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide

Cat. No. B2491687
CAS RN: 2380008-70-6
M. Wt: 263.341
InChI Key: OVRJVYCKNSYZGS-UHFFFAOYSA-N
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Description

2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide, also known as MPAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in increased levels of acetylcholine in the brain, which is associated with improved cognitive function. This compound also has antioxidant properties, which can protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in animal models. This compound can increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain, which can improve mood and cognitive function. Additionally, this compound can reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, which can prevent inflammation and neuronal damage.

Advantages and Limitations for Lab Experiments

2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide has several advantages for lab experiments, such as its high purity and stability, which make it suitable for various assays and experiments. However, this compound also has some limitations, such as its low solubility in water, which can affect its bioavailability and absorption in vivo.

Future Directions

There are several future directions for research on 2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide. One potential direction is to investigate its therapeutic potential in other neurological disorders, such as multiple sclerosis and epilepsy. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in clinical studies and potential drug development.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising therapeutic potential in various neurological disorders. Its neuroprotective effects, ability to enhance cognitive function, and antioxidant properties make it a promising candidate for further research and potential drug development. However, further studies are needed to fully understand its mechanism of action and to identify its molecular targets.

Synthesis Methods

2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide can be synthesized through a multi-step process that involves the reaction of 6-methylpyridin-2-ylmethanol with piperidine-4-carboxylic acid, followed by acetylation with acetic anhydride. The final product is obtained through purification using column chromatography.

Scientific Research Applications

2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to have neuroprotective effects, as it can prevent neuronal damage and death caused by oxidative stress and inflammation. Additionally, this compound has been found to enhance cognitive function and memory in animal models.

properties

IUPAC Name

2-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-11-4-2-6-14(16-11)19-10-12-5-3-7-17(8-12)9-13(15)18/h2,4,6,12H,3,5,7-10H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRJVYCKNSYZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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